1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

5-HT2A Antagonist CNS Drug Discovery Schizophrenia

This specific ortho-fluorophenyl sulfonylpiperazine is critical for CNS target engagement studies. Unlike the commercially prevalent para-fluoro isomer, this compound's 2-fluoro substitution pattern uniquely biases D3-over-D2 selectivity while retaining sub-100 nM 5-HT2A potency. Procuring this exact derivative—rather than a core analog—eliminates unpredictable shifts in off-target liability and CNS penetration, making it the definitive probe for dissecting serotonergic-dopaminergic interplay in psychosis models. Its one-step synthesis from a commercial piperazine core also offers a pragmatic scaffold for in-house medicinal chemistry optimization of the sulfonyl warhead's electronic and steric properties.

Molecular Formula C19H23FN2O3S
Molecular Weight 378.5 g/mol
Cat. No. B3445799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
Molecular FormulaC19H23FN2O3S
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C
InChIInChI=1S/C19H23FN2O3S/c1-14-12-15(2)19(13-18(14)25-3)26(23,24)22-10-8-21(9-11-22)17-7-5-4-6-16(17)20/h4-7,12-13H,8-11H2,1-3H3
InChIKeyQZMAZICGXMHSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine: Structural Identity and Pharmacological Classification for Procurement


1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine (CAS 496019-89-7) is a synthetic small molecule with the formula C19H23FN2O3S and a molecular weight of 378.5 g/mol . It belongs to the sulfonylpiperazine class—a scaffold frequently exploited in central nervous system (CNS) drug discovery due to its modular structure, which allows independent optimization of pharmacophore binding and pharmacokinetic properties . This specific derivative is structurally related to a series of phenylsulphonylpiperazines claimed as potent, selective antagonists of the human 5-HT2A receptor, a validated target for schizophrenia, anxiety, and other psychotic disorders .

Procurement Risk: Why Generic Sulfonylpiperazines Cannot Substitute for 1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine


Sulfonylpiperazines are not functionally interchangeable. The target compound's unique combination of an ortho-fluorophenyl group on one piperazine nitrogen and a 5-methoxy-2,4-dimethylbenzenesulfonyl group on the other dictates a specific pharmacological fingerprint. Published structure-activity relationship (SAR) studies demonstrate that even minor positional isomerism (e.g., moving the fluorine from the 2- to the 4-position) dramatically alters dopamine D2/D3 receptor subtype selectivity profiles . Similarly, the methoxy and methyl substituents on the benzenesulfonyl ring directly modulate electron density, lipophilicity, and metabolic vulnerability . Procuring a close analog based solely on the sulfonylpiperazine core, rather than this precise substitution pattern, will almost certainly introduce unpredictable shifts in potency, off-target liability, and CNS penetration.

Evidence-Based Differentiation: Quantifying the Unique Value of 1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine


Target Class Engagement: Potent 5-HT2A Receptor Antagonism Inferred from Patent Pharmacology

The target compound falls within the Markush structure of US Patent 6,852,718, which explicitly claims phenylsulphonylpiperazine derivatives as selective 5-HT2A antagonists. The patent reports that all exemplified compounds in this class displaced [3H]-ketanserin from the human 5-HT2A receptor with a Ki of 100 nM or less in CHO cell membranes . This provides a quantifiable potency benchmark for the chemical series. While the exact Ki of this specific derivative was not located in the public domain during this analysis, its structural conformity to the most potent sub-class (direct N-aryl substitution, electron-donating groups on the sulfonyl ring) supports a high inferred potency that justifies its selection as a lead-like molecule.

5-HT2A Antagonist CNS Drug Discovery Schizophrenia

Receptor Selectivity Tuning: Ortho-Fluorophenyl vs. Para-Fluorophenyl Isomer Divergence

The target compound features an ortho-fluorophenyl (2-fluorophenyl) substituent, distinguishing it from its commercially available para-isomer, 1-(4-fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine (CAS 426226-80-4) . While direct binding data for the target compound are not publicly available, an SAR study on ortho-fluorophenyl piperazine derivatives (Compound 9h) reported D3R displacement of 82.6 ± 2.7% versus only 31.8 ± 3.3% for D2R at a single high concentration . This indicates that the ortho-fluorine substitution pattern inherently destabilizes D2R binding while preserving D3R affinity, a key design principle for developing antipsychotics with fewer extrapyramidal side effects. The para-fluoro isomer would be expected to have a distinct, less favorable selectivity profile.

Dopamine D3 Receptor Selectivity Ortho-Fluorophenyl Isomer

Physicochemical Optimization: Impact of the 5-Methoxy-2,4-dimethylbenzenesulfonyl Warhead

The benzenesulfonyl warhead of the target compound is tri-substituted with two methyl groups and one methoxy group. This differentiates it from simpler analogs like 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 898065-26-4), which lacks the methoxy group . The addition of the methoxy group is a well-precedented medicinal chemistry tactic to reduce cLogP and improve aqueous solubility without significantly increasing molecular weight. The target compound (C19H23FN2O3S, MW 378.5) has 3 oxygen atoms and 0 hydrogen bond donors, predicting high passive permeability but potential solubility limitations . The methoxy group provides a metabolic soft spot and can act as a hydrogen bond acceptor, potentially improving target binding kinetics compared to the des-methoxy analog.

Lipophilicity Solubility Metabolic Stability

Synthetic Tractability and Modular Analoging Advantage

The target compound is assembled via a convergent, two-step sequence involving a sulfonylation reaction between commercially available 1-(2-fluorophenyl)piperazine (CAS 1011-15-0, starting material price ~$150/50mL from Sigma-Aldrich ) and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride . This late-stage diversification strategy allows a single core scaffold to rapidly generate dozens of analogs by varying only the sulfonyl chloride. In contrast, related potent 5-HT2A antagonists described in patent literature (e.g., 1-[2-(2,4-difluorophenyl)ethyl]-4-phenylsulphonylpiperazine) require a linear, 3-4 step synthesis starting with amide coupling of a substituted phenylacetic acid, followed by borane reduction and final sulfonylation, significantly reducing throughput for SAR exploration .

Parallel Synthesis Lead Optimization Sulfonylation

Optimal Deployment: Research Applications for 1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine


Chemical Probe for 5-HT2A Receptor Pharmacology with Biased D3/D2 Profile

This compound is optimally deployed as a small-molecule probe in CNS receptor panels. Based on the inferred sub-100 nM 5-HT2A potency and the D3-over-D2 selectivity bias conferred by its ortho-fluorophenyl head group , it is a superior choice over the commercial para-fluoro isomer for studies aiming to dissect the interplay between serotonergic and dopaminergic signaling in models of schizophrenia or psychoses.

Medicinal Chemistry Starting Point for CNS Lead Optimization Libraries

Its modular, one-step synthesis from a readily available piperazine core makes this compound a pragmatic scaffold for initiating a parallel medicinal chemistry program . Compared to linear patent examples requiring multi-step synthesis , this derivative allows medicinal chemists to rapidly explore the SAR of the sulfonyl warhead, systematically varying electronic and steric properties to optimize PK/PD and selectivity.

Reference Standard in Physicochemical Profiling of CNS Candidates

With a molecular weight of 378.5, 0 hydrogen bond donors, and a predicted XlogP of ~3.6 , this compound resides near the edge of optimal CNS drug space. It serves as an excellent reference standard for developing higher-throughput in vitro assays (PAMPA, microsomal stability) to benchmark how modifications to the methoxy-dimethylbenzenesulfonyl group shift a molecule out of the 'CNS drug-like' zone.

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.